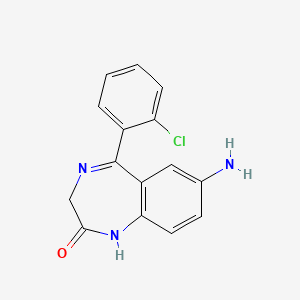

7-Aminoclonazepam

概要

説明

準備方法

合成経路と反応条件

7-アミノクロナゼパムの合成は、通常、クロナゼパムの還元を伴います。 この還元は、パラジウム触媒の存在下での水素などのさまざまな還元剤または他の適切な還元剤を使用して達成できます . 反応は、一般的にニトロ基のアミノ基への選択的な還元を確実にするために制御された条件下で行われます .

工業生産方法

工業設定では、7-アミノクロナゼパムの生産は、同様の原理に従いますが、より大規模に行われます。 このプロセスには、高効率反応器の使用と、最終製品の純度と一貫性を保証するための厳格な品質管理対策が含まれます . 固相抽出と液体クロマトグラフィー質量分析法(LC-MS)の使用は、精製および分析段階で一般的です .

化学反応の分析

反応の種類

7-アミノクロナゼパムは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

還元剤: パラジウム触媒を用いた水素、水素化ホウ素ナトリウム.

求電子剤: 置換反応のためのハロゲン化アルキル、アシルクロリド.

酸化剤: 酸化反応のための過酸化水素、過マンガン酸カリウム.

主な生成物

これらの反応から生成される主な生成物には、7-アミノクロナゼパムの置換誘導体とさまざまな酸化形態が含まれます .

科学研究への応用

7-アミノクロナゼパムは、科学研究でいくつかの用途があります。

科学的研究の応用

Clinical and Forensic Applications

Monitoring Clonazepam Usage:

7-Aminoclonazepam serves as a critical biomarker for assessing clonazepam usage and metabolism. A study developed a colorimetric probe for the spectrophotometric determination of this compound in urine samples, demonstrating its potential in routine clinical and forensic analyses. The method showed a linear range of 0.2–4.0 μg/mL with high accuracy and precision, making it a viable alternative to more complex chromatographic techniques .

Detection in Drug Abuse Cases:

The prolonged excretion of this compound in urine has been noted in cases of drug abuse. For instance, a report detailed the detection of this metabolite for up to nine days following repeated doses of clonazepam, which is significant for monitoring substance abuse and suspected drug-facilitated sexual assaults . This extended detection window underscores its importance in toxicology.

Stability Concerns:

Research has highlighted the instability of this compound under frozen storage conditions, which poses challenges for laboratories conducting drug monitoring. It was observed that significant degradation occurs during prolonged freezing, emphasizing the need for careful validation of storage conditions when testing this metabolite .

Pharmacological Research

GABA Receptor Interaction:

Pharmacological studies have investigated the effects of this compound on GABA_A receptor-mediated currents. In experiments conducted on rat neurons from the nucleus reticularis thalami, it was found that this metabolite could significantly augment GABA currents, indicating its potential role in modulating neurotransmission . This property is particularly relevant for understanding the pharmacodynamics of benzodiazepines.

Postmortem Analysis:

In postmortem toxicology studies, this compound concentrations have been found to be higher than those of clonazepam itself across various biological matrices. This finding suggests that this compound may serve as a more reliable indicator of clonazepam use in forensic investigations .

Analytical Methodologies

Urine Analysis Techniques:

The development of analytical methods for detecting this compound has been a focus of recent research. A study reported on the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying this metabolite in urine samples from patients undergoing clonazepam therapy. The method demonstrated high specificity and sensitivity, crucial for accurate drug monitoring .

Comparison with Other Benzodiazepines:

In comparative studies involving multiple benzodiazepines, this compound exhibited distinct detection profiles that could aid in differentiating between various substances in toxicology screenings. Its cross-reactivity in immunoassays was found to be minimal, which enhances the reliability of tests focused on this specific metabolite .

作用機序

類似化合物との比較

類似化合物

クロナゼパム: 7-アミノクロナゼパムが誘導される母体化合物.

7-アセチルアミノクロナゼパム: アセチル化によって生成されるクロナゼパムの別の代謝産物.

3-ヒドロキシクロナゼパム: クロナゼパムのヒドロキシル化代謝産物.

独自性

7-アミノクロナゼパムは、クロナゼパムのニトロ基の還元によって生成されるため、他の代謝産物とは異なる代謝経路であり、独自性を持っています . 生物学的サンプル中の存在は、しばしばクロナゼパムの使用と代謝のマーカーとして使用されます .

生物活性

7-Aminoclonazepam (7-AC) is a significant metabolite of clonazepam, a benzodiazepine commonly prescribed for anxiety and seizure disorders. Understanding the biological activity of 7-AC is crucial for evaluating its pharmacological effects, potential therapeutic applications, and implications in drug monitoring.

Metabolism and Pharmacokinetics

This compound is primarily formed through the nitro-reduction of clonazepam, predominantly catalyzed by the cytochrome P450 enzyme CYP3A4. This metabolic pathway is highly variable among individuals, leading to significant differences in plasma concentrations of both clonazepam and its metabolite. Studies have shown that the concentration of 7-AC can exceed that of clonazepam in some patients, particularly those with low CYP3A4 expression .

Table 1: Metabolic Pathways of Clonazepam

| Pathway | Enzyme | Product |

|---|---|---|

| Nitro-reduction | CYP3A4 | This compound |

| N-acetylation | NAT2 | 7-Acetaminoclonazepam |

| Hydroxylation | Various | Hydroxylated metabolites |

Biological Activity

While 7-AC was initially thought to lack significant pharmacological activity, recent findings suggest it possesses some affinity for the GABA-A receptor. It may act as a partial agonist, potentially modifying the effects of clonazepam on GABAergic transmission. This interaction could explain withdrawal symptoms observed in patients with high levels of 7-AC .

Case Study: Withdrawal Symptoms Associated with 7-AC

A clinical case involving a patient with chronic clonazepam use revealed that elevated levels of 7-AC were correlated with withdrawal symptoms. The patient exhibited increased anxiety and seizures upon cessation of clonazepam, which were attributed to the pharmacodynamic effects of 7-AC on GABAergic signaling .

Clinical Implications

The detection and quantification of this compound in biological samples are essential for monitoring drug compliance and abuse. A study highlighted the prolonged excretion of 7-AC in urine, remaining detectable for up to nine days following repeated doses of clonazepam. This finding is particularly relevant in forensic toxicology and drug-facilitated sexual assault cases .

Table 2: Urinary Excretion Patterns of this compound

| Time Post-Dose (days) | Concentration (ng/mL) |

|---|---|

| 1 | High |

| 3 | Moderate |

| 9 | 97 |

Research Findings

Recent studies have focused on the role of genetic polymorphisms in drug metabolism related to 7-AC. Variations in CYP3A4 and NAT2 genes significantly influence plasma concentrations and therapeutic outcomes in patients treated with clonazepam . Additionally, research has shown that immunoassays often fail to detect low levels of 7-AC, necessitating more sensitive analytical techniques such as LC-MS/MS for accurate measurement .

特性

IUPAC Name |

7-amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFRPWRJTGLSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197913 | |

| Record name | 7-Aminoclonazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4959-17-5 | |

| Record name | 7-Aminoclonazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4959-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Aminoclonazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004959175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Aminoclonazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4959-17-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-AMINOCLONAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17D6640Q7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7-Aminoclonazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。